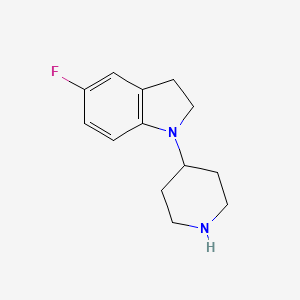

5-fluoro-1-(pipéridin-4-yl)-2,3-dihydro-1H-indole

Vue d'ensemble

Description

5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C13H17FN2 and its molecular weight is 220.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement du cancer

L'atome de fluor dans le 5-fluoro-1-(pipéridin-4-yl)-2,3-dihydro-1H-indole peut être crucial pour l'activité anticancéreuse. Les composés fluorés, comme le 5-fluorouracile (5-FU), sont largement utilisés en chimiothérapie . La présence de fluor peut inhiber des enzymes clés comme la thymidylate synthase, qui est essentielle à la synthèse de l'ADN dans les cellules cancéreuses en division rapide . Ce composé pourrait être étudié pour son potentiel à agir de manière similaire, perturbant la prolifération des cellules cancéreuses.

Activité antimicrobienne

Les dérivés de l'imidazole, qui partagent une structure de base similaire à notre composé d'intérêt, sont connus pour leurs propriétés antimicrobiennes à large spectre . Ce composé pourrait être synthétisé et testé contre diverses souches bactériennes et fongiques afin d'évaluer son efficacité en tant que nouvel agent antimicrobien.

Imagerie moléculaire

Les composés fluorés sont souvent utilisés en tomographie par émission de positons (TEP) en raison de leur capacité à être marqués avec des isotopes radioactifs . Le composé pourrait être développé comme un nouvel traceur pour l'imagerie dans diverses maladies, permettant de visualiser les processus biologiques en temps réel.

Études d'inhibition enzymatique

La structure unique du This compound peut lui permettre d'agir comme un inhibiteur d'enzymes spécifiques. Les recherches pourraient se concentrer sur son interaction avec des enzymes comme la topoisomérase 1 de l'ADN, qui joue un rôle dans la réplication et la réparation de l'ADN . La compréhension de cette interaction peut fournir des informations sur la mécanique des enzymes et aider à la conception de médicaments.

Activité Biologique

5-Fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole (CAS Number: 1334123-16-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

| Property | Value |

|---|---|

| Molecular Formula | C13H17FN2 |

| Molecular Weight | 220.29 g/mol |

| CAS Number | 1334123-16-8 |

Research indicates that 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole exhibits affinity for both the dopamine D4 receptor and the 5-HT2A receptor . These receptors are implicated in various psychiatric and neurological disorders, including schizophrenia and anxiety disorders. The compound's interaction with these receptors suggests potential therapeutic applications in treating psychoses without the extrapyramidal side effects associated with traditional antipsychotics .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to the indole structure. While specific data on 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole is limited, related compounds have demonstrated significant antibacterial and antifungal activity. For instance, derivatives with similar piperidine structures showed effective inhibition against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Study 1: Antipsychotic Potential

In a patent study, it was found that compounds similar to 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole exhibited partial agonist or antagonist properties at dopamine D4 receptors. These compounds were noted for their potential in treating symptoms of schizophrenia and other related disorders .

Study 2: Antimicrobial Efficacy

Another investigation focused on pyrrolidine derivatives indicated that modifications on the piperidine ring could enhance antimicrobial activity. Compounds with electron-withdrawing groups displayed improved efficacy against fungal strains such as Candida albicans and Aspergillus niger, suggesting that similar modifications to 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole could yield beneficial results .

Summary of Biological Activities

Propriétés

IUPAC Name |

5-fluoro-1-piperidin-4-yl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2/c14-11-1-2-13-10(9-11)5-8-16(13)12-3-6-15-7-4-12/h1-2,9,12,15H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTCTTHDGPNVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334123-16-8 | |

| Record name | 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.